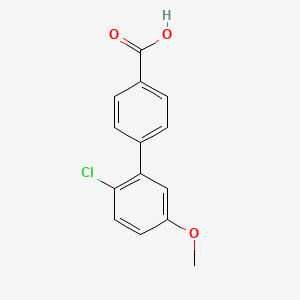
3-(4-Ethoxycarbonylphenyl)benzoic acid
Overview
Description
3-(4-Ethoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C16H14O4. . This compound is characterized by the presence of a benzoic acid moiety substituted with an ethoxycarbonyl group at the para position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-(4-Ethoxycarbonylphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For instance, the reaction between 4-(ethoxycarbonyl)phenylboronic acid and 3-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxycarbonylphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid groups can yield anhydrides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-Ethoxycarbonylphenyl)benzoic acid has several scientific research applications, including:
Biology: The compound can be used in the study of biochemical pathways and interactions involving carboxylic acids and their derivatives.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxycarbonylphenyl)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxylic acid and ethoxycarbonyl functional groups. These interactions can involve hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. The pathways involved may include enzymatic reactions, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxycarbonylphenylboronic acid: This compound is similar in structure but contains a boronic acid group instead of a benzoic acid group.
4-Carboxyphenylboronic acid: Another similar compound with a carboxylic acid group directly attached to the phenyl ring.
4-Methoxycarbonylphenylboronic acid: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
3-(4-Ethoxycarbonylphenyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and an ethoxycarbonyl group, which can impart distinct chemical and physical properties. These properties make it a versatile building block for various synthetic and research applications.
Properties
IUPAC Name |
3-(4-ethoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-20-16(19)12-8-6-11(7-9-12)13-4-3-5-14(10-13)15(17)18/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLGPTFUDKFBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683353 | |
| Record name | 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205680-07-4 | |
| Record name | 4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(Methoxycarbonyl)thiophen-3-YL]benzoic acid](/img/structure/B6369484.png)

![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6369493.png)

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6369523.png)
![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6369545.png)



![3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6369566.png)

